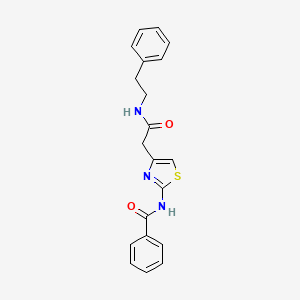

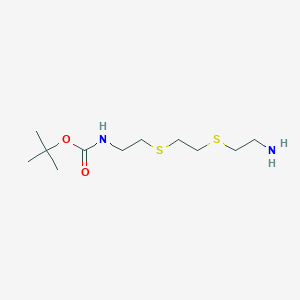

![molecular formula C22H20N4O4 B3008928 3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-66-5](/img/structure/B3008928.png)

3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex molecule that likely belongs to the class of pyrrolopyrimidine derivatives. These compounds are of interest due to their potential pharmacological properties, including analgesic effects as suggested by the modification of pyrido[1,2-a]pyrimidine nucleus in related compounds .

Synthesis Analysis

The synthesis of related pyrrolopyrimidine derivatives has been explored in various studies. For instance, a microwave-assisted reaction was developed for the synthesis of N-3-substituted 4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives, which could be related to the synthesis pathway of the compound . Additionally, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the reaction of benzylamines with a pyridine moiety, which could provide insights into the benzyl and pyrimidine components of the target compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was studied, and its crystal structure was determined to be in a triclinic system . These methods could be applied to determine the molecular structure of the compound , providing insights into its geometric and electronic properties.

Chemical Reactions Analysis

The reactivity of pyrrolopyrimidine derivatives can be influenced by substitutions on the pyrimidine ring. Methylation at specific positions has been shown to enhance biological properties such as analgesic effects . The compound may undergo similar chemical reactions, which could be explored to optimize its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including 1H and 13C NMR, IR, and HRMS analyses . The antioxidant properties of similar molecules have also been determined using assays like the DPPH free radical scavenging test . These methods could be employed to analyze the physical and chemical properties of "this compound" to better understand its stability, reactivity, and potential biological activities.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

The synthesis of novel heterocyclic compounds, including pyrimidine derivatives, is a fundamental aspect of medicinal chemistry research. Studies have demonstrated the synthesis of various pyrimidine derivatives with potential biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Biological Activity and Therapeutic Potential

Pyrimidine derivatives have been studied for their cytotoxic activity against various cancer cell lines. For example, some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of pyrimidine derivatives in cancer therapy (Ashraf S. Hassan et al., 2014).

Additionally, pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential applications. The synthesis of pyrrolo[3,2-d]pyrimidines through amine oxide rearrangement has yielded derivatives with high yields, showcasing the chemical versatility and potential for further biological evaluation (K. Majumdar et al., 1998).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of pyrimidine derivatives are also of significant interest. Research has demonstrated the synthesis and biological activity evaluation of triazolopyrimidines, revealing their antimicrobial activity and potential as therapeutic agents (V. P. Gilava et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-25-13-17(20(27)23-15-8-10-16(30-2)11-9-15)18-19(25)21(28)26(22(29)24-18)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVVKEUOKZMHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

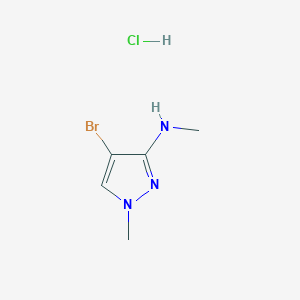

![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)

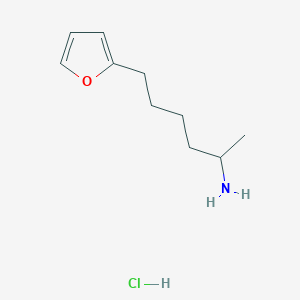

![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

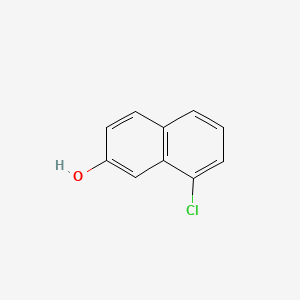

![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)